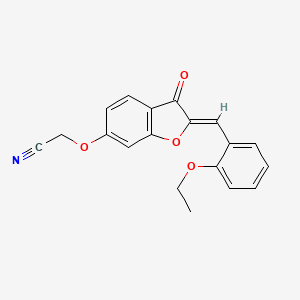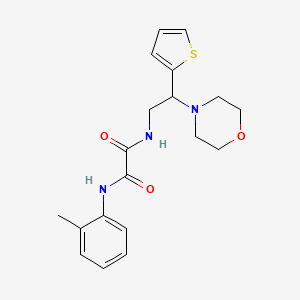![molecular formula C23H21ClN6O3S B2484751 N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852047-73-5](/img/structure/B2484751.png)
N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that have been studied for their interesting and complex molecular structures, involving components like pyrimidinyl, triazolyl, and chlorophenyl groups. Research in this area often focuses on the synthesis, molecular structure, and chemical properties of such compounds to explore their potential applications and understand their behavior at a molecular level.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with precursors like chlorophenoxyacetic acids, through processes like esterification, hydrazination, and finally, cyclization to achieve the desired structure. For instance, compounds with similar structures have been synthesized through the esterification of 4-chlorophenoxyacetic acid followed by ring closure reactions to form oxadiazole moieties, which are then further modified to achieve the target compound (Siddiqui et al., 2014).
Molecular Structure Analysis
Crystallographic studies of closely related compounds have shown that these molecules often exhibit folded conformations around the thioacetamide bridge, with intramolecular hydrogen bonding playing a crucial role in stabilizing these conformations. The angle of inclination between the pyrimidine and benzene rings is a key feature, affecting the molecule's overall structure and properties (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical behavior of these compounds can involve interactions like N—H⋯N hydrogen bonding, which is significant for the stability of their folded conformations. The presence of various functional groups allows for a range of chemical reactions, including alkylation, acetylation, and cyclization, leading to a diverse set of derivatives with varied properties (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. Crystallographic analysis provides insights into the arrangement of molecules in the solid state, showing how intermolecular interactions, including hydrogen bonding and π-stacking, influence the material's physical characteristics (Repich et al., 2017).
Chemical Properties Analysis
The chemical properties are significantly influenced by the functional groups present in the compound. Studies involving vibrational spectroscopy and quantum computational approaches have been used to characterize the vibrational signatures of these molecules, providing insights into their reactivity and stability. The analysis often includes the effects of rehybridization and hyperconjugation on the molecule's chemical behavior (Mary et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research on structurally related thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlights the potential of such compounds in anticancer applications. These compounds, including derivatives with varying substituents, have shown potent anticancer activity against multiple human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), showcasing their potential as therapeutic agents in oncology (Hafez & El-Gazzar, 2017).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize antiviral active molecules structurally similar to N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide. Such studies provide insights into the stereo-electronic interactions, leading to stability and offer a deep understanding of the molecular structure, essential for drug design and development processes (Jenepha Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
Crystallographic studies of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided valuable information on the molecular conformation, intramolecular hydrogen bonding, and overall structure of such compounds. This information is crucial for understanding the interaction mechanisms of these molecules with biological targets, informing the design of more effective drug candidates (Subasri et al., 2016).
Wirkmechanismus
Mode of Action
F0648-0184 acts as a dual inhibitor of FLT3 and ALK2 . It binds to both ACVR1 and FLT3 with high affinity, inhibiting their downstream signaling . This dual inhibition results in significant growth arrest in FLT3-mutated AML cell lines .
Biochemical Pathways
F0648-0184 affects multiple signaling proteins downstream of FLT3, such as p-STAT5, p-ERK, p-PI3K, p-mTOR, and p-S6K . It also significantly downregulates the serine biosynthesis pathway in FLT3-ITD cell lines .
Result of Action
The inhibition of FLT3 and ALK2 by F0648-0184 leads to significant growth arrest in FLT3-mutated AML cell lines . It also induces G1/G0 arrest in AML cell lines with FLT3-ITD mutations . Furthermore, F0648-0184 has demonstrated consistent preclinical activity in three mouse efficacy models of functional iron deficiency .
Action Environment
The action of F0648-0184 can be influenced by various environmental factors. It’s worth noting that the effectiveness of any compound can be influenced by factors such as temperature, pH, and the presence of other compounds or enzymes in the environment .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-14-5-4-7-17(9-14)30-19(10-16-11-20(31)27-22(33)26-16)28-29-23(30)34-13-21(32)25-12-15-6-2-3-8-18(15)24/h2-9,11H,10,12-13H2,1H3,(H,25,32)(H2,26,27,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXFVBGKMCDLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)


![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)
![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)
![3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile](/img/structure/B2484682.png)

![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)


![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)